molecular formula C22H16N2S2 B14247718 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 400609-59-8

4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B14247718
CAS No.: 400609-59-8
M. Wt: 372.5 g/mol
InChI Key: RTGMVFJJBGQZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C22H16N2S2 It is characterized by the presence of two benzylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with benzyl mercaptan. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by benzylsulfanyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production facility.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The benzylsulfanyl groups can form strong interactions with sulfur-containing amino acids, while the cyano groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(benzylthio)phthalonitrile
  • 1,2-Benzenedicarbonitrile, 4,5-bis[(phenylmethyl)thio]
  • 1,2-Bis(S-benzylthio)-4,5-dicyanobenzene

Uniqueness

4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of both benzylsulfanyl and cyano groups on the same benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

400609-59-8

Molecular Formula

C22H16N2S2

Molecular Weight

372.5 g/mol

IUPAC Name

4,5-bis(benzylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H16N2S2/c23-13-19-11-21(25-15-17-7-3-1-4-8-17)22(12-20(19)14-24)26-16-18-9-5-2-6-10-18/h1-12H,15-16H2

InChI Key

RTGMVFJJBGQZHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C(=C2)C#N)C#N)SCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.